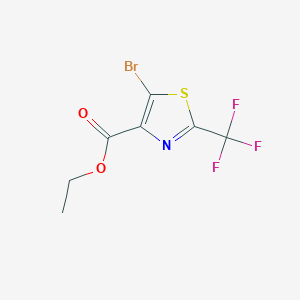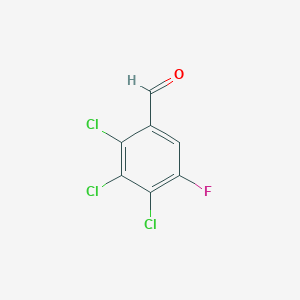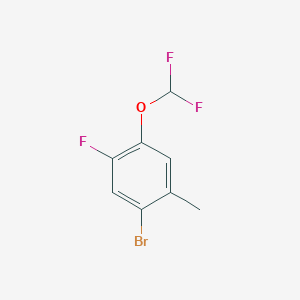
3,4-Difluoro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an amide functional group
准备方法
The synthesis of 3,4-Difluoro-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 2-methoxybenzoic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 3,4-difluoroaniline and the carboxylic acid group of 2-methoxybenzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize efficiency.
化学反应分析
3,4-Difluoro-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
3,4-Difluoro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its fluorinated structure can improve the binding affinity and selectivity of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: In industrial applications, this compound is used in the development of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 3,4-Difluoro-2-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site.
Pathways Involved: The binding of this compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. This may involve the inhibition of signal transduction pathways or the modulation of gene expression.
相似化合物的比较
3,4-Difluoro-2-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-difluoroaniline, 2-methoxybenzoic acid, and 3,4-difluoro-2-methoxybenzoic acid share structural similarities with this compound.
Uniqueness: The presence of both fluorine atoms and a methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications compared to its analogs.
属性
IUPAC Name |
3,4-difluoro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMSLDKJBDSEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)



![[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B6315746.png)



